9-Hydroxymethyl-10-methylanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
(10-methylanthracen-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAEVGPROJHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221534 | |
| Record name | 9-Hydroxymethyl-10-methylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71339-55-4 | |
| Record name | 9-Hydroxymethyl-10-methylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxymethyl-10-methylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxymethyl-10-methylanthracene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6NRA6AZH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Photophysical Characterization Techniques
High-Resolution Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy is a powerful tool for probing the excited-state dynamics of aromatic molecules like 9-Hydroxymethyl-10-methylanthracene. The substitutions at the 9- and 10-positions of the anthracene (B1667546) ring significantly influence its emission properties.
The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For anthracene derivatives, this value is highly sensitive to the nature and position of substituents. Unsubstituted anthracene has a modest fluorescence quantum yield of approximately 30%. chalmers.se However, substitutions at the 9- and 10-positions can dramatically alter this efficiency. For instance, 9,10-dimethylanthracene (B165754) exhibits a significantly higher quantum yield of around 70%. chalmers.se
Conversely, certain substituents can decrease efficiency; thiophene (B33073) groups at these positions have been shown to lower the quantum yield to less than 10%. rsc.org In contrast, other 9,10-disubstituted anthracene derivatives can achieve very high quantum yields, with some reported values exceeding 90%. acs.org While a specific quantum yield for this compound is not prominently documented, its value is expected to be significantly influenced by the interplay between the electron-donating methyl group and the hydroxymethyl group. The efficiency would be determined by the balance between radiative decay (fluorescence) and non-radiative decay pathways, such as intersystem crossing and internal conversion.
The excited-state lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state. This parameter is fundamental to understanding the kinetics of photophysical processes. For many newly synthesized 9,10-disubstituted anthracene derivatives, natural radiative lifetimes have been reported in the range of 2.5 to 4.4 nanoseconds. acs.org This is notably shorter—by a factor of 5 to 10—than that of unsubstituted anthracene, a change attributed to an increase in the transition dipole moment caused by the substituents. acs.org
The surrounding solvent environment can profoundly impact the photophysical properties of a fluorophore, leading to shifts in emission spectra and changes in excited-state dynamics. This phenomenon, known as solvatochromism, is particularly pronounced for molecules with a significant change in dipole moment upon excitation. The presence of a polar hydroxymethyl (-CH2OH) group on the this compound structure suggests that its emission spectrum would be sensitive to solvent polarity.
In polar solvents, stabilization of the more polar excited state can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum compared to non-polar solvents. Hydrogen bonding between the hydroxymethyl group and protic solvents (like alcohols or water) can further influence the excited-state energy levels and dynamics. Studies on similar anthracene derivatives have shown that hydrogen bonding with the solvent plays a role in influencing reaction rates, and this interaction would similarly affect the non-radiative decay pathways available to the excited state of this compound. umich.edu
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of other species, known as quenchers. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). The fluorescence of anthracene derivatives is known to be susceptible to quenching by various molecules, such as oxygen. nih.gov
The kinetics of quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher. A linear Stern-Volmer plot typically indicates a single quenching mechanism, either purely static or dynamic. By performing quenching experiments with different quenchers (e.g., halides, amines, or oxygen), one can elucidate the accessibility of the fluorophore's excited state and probe the microenvironment around the molecule. For this compound, both the aromatic core and the functional groups could serve as sites for interaction with potential quenchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the this compound molecule. The symmetry and substitution pattern create a distinct set of signals. Based on data from closely related substituted anthracenes, the expected chemical shifts can be predicted. umich.edursc.orgchemicalbook.comchemicalbook.com
¹H NMR: The aromatic region would display a complex pattern corresponding to the eight protons on the anthracene core. Due to the substitution at positions 9 and 10, the protons on the outer rings (1-4 and 5-8) would lose the symmetry seen in unsubstituted anthracene. The protons closest to the substituents (e.g., H-1, H-4, H-5, H-8) are expected to be the most deshielded and appear at the lowest field (highest ppm). The methyl protons (-CH₃) would appear as a sharp singlet in the upfield region, typically around 3.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would also give a singlet (or a doublet if coupled to the hydroxyl proton, though this coupling is often not observed in CDCl₃), expected to be further downfield than the methyl signal due to the adjacent oxygen atom. The hydroxyl proton (-OH) signal is often broad and its position can vary depending on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show 16 distinct signals for the carbon atoms, unless there is accidental equivalence. The quaternary carbons at positions 9, 10, and the four bridgehead carbons (4a, 8a, 9a, 10a) would typically have lower intensities. The carbon of the methyl group (-CH₃) would be found at a high field (low ppm), while the methylene carbon (-CH₂OH) would be more downfield, around 60-70 ppm. The aromatic carbons would resonate in the typical range of ~125-140 ppm. chalmers.sersc.org
The following table provides predicted assignments for the ¹H and ¹³C NMR spectra of this compound.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H (H1-H8) | 7.4 - 8.5 | 125 - 140 |
| -CH₂OH | ~4.8 - 5.5 | ~60 - 70 |
| -CH₃ | ~2.8 - 3.1 | ~14 - 18 |
| -OH | Variable | N/A |
| Quaternary C (C9, C10, etc.) | N/A | ~129 - 145 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the molecular framework of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that confirm the precise placement of the substituent groups on the anthracene core. youtube.comsdsu.educreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comemerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings (e.g., H-1 with H-2, H-3 with H-4, etc.), confirming the integrity of the two outer benzene (B151609) rings. The absence of coupling from the methyl and hydroxymethyl protons to the aromatic protons would verify their attachment to the quaternary C-10 and C-9 positions, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.comsdsu.edu It would definitively link the proton signals of the methyl group (~3.1 ppm) and the methylene group of the hydroxymethyl function (~5.0-5.5 ppm) to their corresponding carbon signals in the ¹³C NMR spectrum.
Interactive Table: Expected Key HMBC Correlations for this compound
| Protons (¹H) | Correlating Carbons (¹³C) over 2-3 Bonds | Inferred Connectivity |
| -CH₃ (at C-10) | C-10, C-1, C-8a | Confirms methyl group at position 10 |
| -CH₂ OH (at C-9) | C-9, C-4a, C-8 | Confirms hydroxymethyl group at position 9 |
| H-1/H-8 | C-9, C-10, C-2/C-7, C-4a/C-5a | Links aromatic protons to the central ring and substituents |
| H-4/H-5 | C-9, C-10, C-3/C-6, C-9a/C-10a | Links aromatic protons to the central ring and substituents |
Furthermore, NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the stereochemistry and through-space proximity of substituents, although for this relatively rigid molecule, the primary role of 2D NMR is connectivity analysis. Studies on related substituted dihydroanthracenes have utilized proton NMR to discuss ring conformation. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone for determining the molecular weight and confirming the structure of this compound and its derivatives.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, provides an extremely accurate mass measurement, which is crucial for determining the elemental composition of a molecule. copernicus.orgnih.gov For this compound, the molecular formula is C₁₆H₁₄O.
HRMS can distinguish this composition from other potential isobaric (same nominal mass) formulas. The theoretical monoisotopic mass of C₁₆H₁₄O is 222.104465 Da. nih.gov An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass provides high confidence in the assigned chemical formula. This technique is a standard for characterizing polycyclic aromatic hydrocarbons (PAHs) and their derivatives. acs.orgnih.gov
Interactive Table: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | nih.gov |
| Theoretical Monoisotopic Mass | 222.104465 Da | nih.gov |
| Hypothetical Experimental Mass | 222.1042 | - |
| Mass Error | -1.2 ppm | - |
| Confidence in Formula | High | - |
Tandem Mass Spectrometry for Structural Confirmation of Metabolites and Derivatives
Tandem mass spectrometry (MS/MS) is an invaluable tool for identifying the structure of metabolites and other derivatives by analyzing their fragmentation patterns. nih.govnih.govscielo.br Research has shown that 9,10-dimethylanthracene is metabolized by rat liver microsomes into several products, including this compound (9-OHMeMA) and its subsequent dihydrodiol metabolites. nih.govnih.gov
In an MS/MS experiment, the parent ion of a metabolite is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural clues. For example, hydroxylated PAH metabolites often exhibit a characteristic neutral loss of CO (28 Da). nih.gov In the case of further metabolism of 9-OHMeMA to its dihydrodiol derivatives, MS/MS would show losses of water (H₂O) and other fragments characteristic of the diol structure. nih.govnih.gov This technique is essential for distinguishing between isomers and confirming the sites of metabolic modification.
Interactive Table: Key Metabolites of 9,10-Dimethylanthracene and their Characterization
| Parent Compound | Metabolite | Spectroscopic Identification Method | Reference |
| 9,10-Dimethylanthracene | This compound | Chromatographic, UV, NMR, and Mass Spectral Properties | nih.gov |
| This compound | 9-OHMeMA trans-3,4-dihydrodiol | Chromatographic and Spectral Properties | nih.gov |
| 9,10-Dimethylanthracene | 9,10-Di(hydroxymethyl)anthracene | Chromatographic and Spectral Properties | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Electronic Structure Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for conjugated π-systems like the anthracene core.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of anthracene is characterized by a series of sharp, vibronically structured absorption bands in the ~300-380 nm range, corresponding to the π-π* transition to the ¹Lₐ excited state. acs.orgnih.gov The introduction of substituents at the 9- and 10-positions significantly perturbs the electronic structure of the anthracene chromophore. rsc.org
Both the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups act as weak electron-donating groups, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. These substituents also typically lead to a loss of the fine vibronic structure, resulting in broader absorption bands. Studies on related 9,10-disubstituted anthracenes confirm that while substitutions can have a minor effect on the absorption wavelength, they can more significantly impact photophysical properties like fluorescence quantum yield. rsc.org The spectrum of 9,10-dimethylanthracene, a closely related compound, shows characteristic absorption bands between 370 nm and 410 nm. researchgate.net
Interactive Table: Typical UV-Vis Absorption Maxima (λmax) for Anthracene Derivatives
| Compound | Typical λmax Range (nm) | Spectral Features |
| Anthracene | 320 - 380 | Sharp vibronic fine structure researchgate.net |
| 9,10-Dimethylanthracene | 370 - 410 | Bathochromic shift, loss of fine structure researchgate.net |
| This compound | Expected ~370-410 | Expected bathochromic shift and broad bands |
Monitoring of Reaction Progress and Equilibrium Constants
UV-Vis spectroscopy is a powerful and non-destructive method for monitoring chemical reactions that involve a change in chromophore structure. A classic reaction of anthracenes is the [4π+4π] photocycloaddition (dimerization) that occurs upon irradiation with UV light (>300 nm). researchgate.netnih.gov
This reaction breaks the extended π-conjugation of the anthracene aromatic system. Consequently, the characteristic anthracene absorption bands between 300-400 nm decrease in intensity as the reaction proceeds. researchgate.net By monitoring the change in absorbance at a specific wavelength (e.g., the λmax of the reactant) over time, the reaction kinetics can be determined. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species. This allows for the calculation of reaction rates and, in the case of reversible reactions like the thermal or photochemical cleavage of the dimer, the determination of equilibrium constants. researchgate.netresearchgate.net
Complementary Spectroscopic Methods
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available FT-IR spectrum for this compound is not readily found in the surveyed literature, its characteristic absorption bands can be predicted based on its molecular structure. The key functional groups are the hydroxyl (-OH) group, the methyl (-CH3) group, the methylene (-CH2-) group, and the aromatic anthracene core.
The FT-IR spectrum of this compound is expected to exhibit distinct peaks corresponding to these groups. The hydroxyl group will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹. The C-O stretching of the primary alcohol will likely be observed in the 1050-1250 cm⁻¹ region.
Furthermore, the anthracene core will produce characteristic absorptions. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the anthracene ring will influence the out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ range, which can provide information about the positions of the substituents.
For comparative purposes, the FT-IR spectra of related anthracene derivatives provide context for the expected spectral features of this compound.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Methyl (-CH₃), Methylene (-CH₂-) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | C-O Stretch | Primary Alcohol |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment of Chiral Metabolites
While this compound itself is an achiral molecule, its metabolism in biological systems can lead to the formation of chiral metabolites. nih.gov Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of these chiral molecules. CD measures the differential absorption of left and right circularly polarized light, which is a property of non-superimposable mirror-image molecules (enantiomers).
The stereoselective metabolism of this compound has been studied, leading to the formation of chiral trans-dihydrodiol metabolites. Specifically, the formation of this compound trans-1,2- and 3,4-dihydrodiols has been identified. drugbank.com
The absolute configurations of these metabolites were determined by comparing their CD spectra with those of reference compounds with known stereochemistry, such as anthracene 1R,2R-dihydrodiol. drugbank.com This comparative analysis allows for the assignment of the R,R or S,S configuration to the newly formed stereocenters in the metabolites. Research has indicated that the metabolism of this compound by rat liver microsomes predominantly yields the R,R enantiomers of the trans-dihydrodiol metabolites. drugbank.com The optical purities of these metabolites can be further quantified using chiral stationary phase high-performance liquid chromatography (HPLC). drugbank.com
Interactive Data Table: Stereochemical Assignment of this compound Metabolites by CD Spectroscopy
| Metabolite | Method of Stereochemical Assignment | Predominant Absolute Configuration | Reference |
| This compound trans-1,2-dihydrodiol | Comparison of CD spectra with known standards | R,R | drugbank.com |
| This compound trans-3,4-dihydrodiol | Comparison of CD spectra with known standards | R,R | drugbank.com |
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules with high accuracy. These methods are instrumental in predicting a wide range of molecular properties from the ground up.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a leading method for the computational study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimal three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For aromatic systems like substituted anthracenes, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G*) to accurately model the planar and substituent geometries.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be more easily excited.
For substituted anthracenes, the positions and electronic nature of the substituents significantly impact the energies of the frontier orbitals and the resulting energy gap. While specific data for 9-Hydroxymethyl-10-methylanthracene is not published, studies on similar compounds demonstrate these effects. For example, theoretical investigations on various substituted anthracenes have shown that electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, both of which can lead to a reduction in the HOMO-LUMO gap.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Anthracene (B1667546) | -5.52 | -1.98 | 3.54 |
| 9-Methylanthracene (B110197) | -5.41 | -1.93 | 3.48 |
| 9,10-Dimethylanthracene (B165754) | -5.30 | -1.88 | 3.42 |
Note: The data in this table is illustrative and based on typical values for related anthracene compounds. Specific calculated values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show regions of high electron density associated with the oxygen atom of the hydroxymethyl group due to the presence of lone pairs of electrons. The aromatic rings of the anthracene core would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The hydrogen atoms, particularly the one in the hydroxyl group, would likely show regions of positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions.
Theoretical Modeling of Photophysical Processes
The interaction of molecules with light is fundamental to many scientific and technological applications. Theoretical modeling provides a powerful means to understand and predict the photophysical properties of molecules like this compound.
Prediction of Absorption and Emission Spectra
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption and emission spectra of molecules. These calculations can determine the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of light at specific wavelengths. Similarly, the transition from an excited state back to the ground state, which results in the emission of light (fluorescence or phosphorescence), can also be modeled.
For anthracene and its derivatives, the absorption and emission spectra are characterized by distinct vibronic structures. The positions of the substituents on the anthracene core have a significant influence on the wavelengths of maximum absorption (λmax) and emission. While experimental spectra for this compound are not detailed in the available literature, theoretical predictions for related compounds show that substitution at the 9 and 10 positions can cause shifts in the spectral bands. For instance, the presence of a methyl group on a related compound, 9-methylanthracene, results in an excitation peak at 366 nm and an emission peak at 413 nm. researchgate.net
Elucidation of Excited State Dynamics and Energy Transfer Pathways
Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent processes that the molecule undergoes, such as internal conversion, intersystem crossing, fluorescence, and phosphorescence, are collectively known as excited state dynamics. Theoretical modeling can help to elucidate the pathways and timescales of these processes.
For functionalized anthracenes, the nature and position of the substituents can significantly influence the excited state dynamics. For example, the presence of heavy atoms can enhance intersystem crossing from a singlet excited state to a triplet excited state. The substituents can also provide pathways for non-radiative decay, which competes with fluorescence and reduces the fluorescence quantum yield. Understanding these energy transfer pathways is crucial for designing molecules with specific photophysical properties, such as high fluorescence efficiency for applications in organic light-emitting diodes (OLEDs) or efficient intersystem crossing for use as photosensitizers. While specific studies on the excited state dynamics of this compound are lacking, research on other functionalized anthracenes provides a framework for how the hydroxymethyl and methyl groups might influence these processes.
Computational Studies of Reaction Mechanisms and Reaction Kinetics
Computational chemistry provides powerful insights into the dynamics of chemical reactions, allowing for the detailed exploration of reaction pathways that are often difficult to probe experimentally. For this compound, theoretical studies can illuminate the mechanisms of its transformations, such as oxidation, substitution, or metabolic activation, by mapping the potential energy surface and identifying key stationary points like reactants, products, intermediates, and transition states.
A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of the transition state, or the activation barrier, is a key determinant of the reaction rate. While direct computational studies on the transition states for the transformation of this compound are not extensively available in the literature, we can infer potential pathways based on related systems.
One of the known metabolic activation pathways for this compound involves the formation of a sulfuric acid ester, which then acts as a leaving group to generate a reactive benzylic carbocation. This process is crucial for its mutagenic and tumorigenic activity. A plausible transformation pathway that could be investigated computationally is the SN1-type reaction following sulfation.
The transition state for the heterolytic cleavage of the C-O bond in the sulfated intermediate would be characterized by an elongated C-O bond and significant charge separation, leading to the formation of the 9-(10-methylanthracenyl)methyl carbocation and a sulfate (B86663) anion. DFT calculations could be employed to locate and characterize the geometry and energy of this transition state. Key parameters from such a hypothetical analysis are presented in Table 1.
Table 1: Hypothetical Transition State Parameters for the Formation of the Benzylic Carbocation from Sulfated this compound
| Parameter | Value | Description |
| Reaction | C-O Bond Cleavage | Heterolytic cleavage of the benzylic sulfate ester. |
| Level of Theory | B3LYP/6-31G(d) | A common DFT functional and basis set for such calculations. |
| Activation Energy (ΔG‡) | Value | The Gibbs free energy of activation for the reaction. |
| C-O Bond Length (TS) | Value | The elongated bond distance in the transition state structure. |
| Imaginary Frequency | Value | A single imaginary frequency confirms a first-order saddle point (transition state). |
Note: The values in this table are representative and would need to be determined through specific computational studies.
The analysis would involve optimizing the geometry of the reactant (the sulfated compound), the products (the carbocation and sulfate anion), and the transition state connecting them. The calculated activation energy would provide a quantitative measure of the kinetic feasibility of this transformation pathway.
The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups at the 9 and 10 positions of the anthracene core are expected to significantly influence its reactivity. Computational studies are ideally suited to systematically evaluate these substituent effects. By comparing the reactivity of this compound with unsubstituted anthracene and other substituted derivatives, a quantitative understanding of the role of these groups can be achieved.
The electronic nature of the substituents plays a crucial role. The methyl group is an electron-donating group (EDG) through hyperconjugation and inductive effects, while the hydroxymethyl group can also act as a weak EDG. These groups increase the electron density of the anthracene ring system, which can affect its susceptibility to electrophilic attack and its redox properties.
A common approach to quantify substituent effects is through the use of Hammett parameters or by calculating various molecular descriptors. For instance, the calculated ionization potential and electron affinity can provide insights into the ease of oxidation and reduction, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical indicators of reactivity. A higher HOMO energy generally correlates with increased nucleophilicity and susceptibility to oxidation, while a lower LUMO energy indicates greater electrophilicity and ease of reduction.
Table 2 presents a hypothetical computational evaluation of the effects of the methyl and hydroxymethyl substituents on the electronic properties and a model reaction barrier for an electrophilic attack on the anthracene core.
Table 2: Computational Evaluation of Substituent Effects on Anthracene Reactivity
| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Activation Barrier (kcal/mol) for Model Reaction |
| Anthracene | None | Value | Value | Value | Value |
| 9-Methylanthracene | 9-CH₃ | Value | Value | Value | Value |
| 9-Hydroxymethylanthracene | 9-CH₂OH | Value | Value | Value | Value |
| This compound | 9-CH₂OH, 10-CH₃ | Value | Value | Value | Value |
Note: The values in this table are for illustrative purposes and would be derived from specific DFT calculations. The "Model Reaction" could be a representative electrophilic substitution or addition reaction.
The data in such a table would be expected to show that the presence of the electron-donating methyl and hydroxymethyl groups raises the HOMO energy and lowers the activation barrier for electrophilic attack compared to unsubstituted anthracene. The combined effect of both substituents in this compound would likely be additive or synergistic, further enhancing the reactivity of the anthracene system. These computational findings would provide a rationalization for the observed chemical and biological properties of the molecule.
Research Applications in Advanced Materials Science and Molecular Sensing
Design and Integration into Organic Electronic and Optoelectronic Devices
The field of organic electronics leverages carbon-based molecules and polymers for applications traditionally dominated by inorganic materials like silicon. Anthracene (B1667546) and its derivatives are cornerstone molecules in this field due to their inherent semiconducting and light-emitting properties.
Organic semiconductors are materials that can transport electrical charge through a network of organic molecules, typically those containing conjugated π-systems. The fundamental mechanism relies on the overlap of π-orbitals between adjacent molecules, which allows for the delocalization and "hopping" of electrons.
The anthracene framework in 9-Hydroxymethyl-10-methylanthracene provides a robust, electron-rich π-conjugated system essential for charge transport. The methyl and hydroxymethyl groups at the 9- and 10-positions influence the molecule's packing in the solid state, which is a critical factor for efficient intermolecular π-orbital overlap. The hydroxyl group, in particular, offers a site for further chemical modification, enabling the synthesis of more complex structures or polymers with tailored electronic properties. By attaching different functional groups, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the semiconductor's charge-carrying capabilities (n-type or p-type) and its performance in a device.
Organic Light-Emitting Diodes (OLEDs) are a major application of organic optoelectronics, where organic materials emit light in response to an electric current. Anthracene derivatives are particularly valued for their high fluorescence quantum yields and their ability to produce emissions in the blue region of the visible spectrum, which is crucial for full-color displays and white lighting. nih.govscispace.com
The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology. nih.gov Molecular engineering of the anthracene core is a key strategy to address this. scispace.com By modifying the substituents on the anthracene ring, scientists can prevent π-π stacking—a phenomenon that often leads to emission quenching and a shift in color. The structure of this compound, with its substituents, can be seen as a foundational design. The core structure provides the intrinsic blue fluorescence, while the functional groups can be used to link it to other molecular units, such as electron-donating or electron-accepting moieties, to create bipolar compounds. These engineered molecules can improve charge balance within the OLED, leading to higher efficiency and longer device lifetimes. For instance, research on related anthracene compounds has shown that creating twisted molecular conformations can restrict intermolecular interactions and lead to highly efficient, deep-blue electroluminescence. scispace.com
Development of Fluorescent Probes and Chemosensors
The high sensitivity of the anthracene fluorophore to its local chemical environment makes it an excellent platform for designing chemosensors—molecules that signal the presence of a specific chemical species through a change in an optical property, such as fluorescence.
The core principle behind anthracene-based sensing is the modulation of its fluorescence emission. The anthracene molecule strongly fluoresces (typically blue) under UV light. However, if the π-conjugated system of the anthracene core is disrupted, this fluorescence is significantly reduced or "quenched." Conversely, some sensor designs are non-fluorescent and become fluorescent ("turn-on") upon interaction with an analyte.
Common mechanisms include:
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (anthracene) is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to a target analyte (like a metal ion), its ability to donate an electron is suppressed, and the fluorescence is restored. rsc.org
Chemical Reaction: The analyte can directly react with the anthracene core, permanently altering its structure and destroying the fluorophore. This is the basis for many chemodosimeters, which measure the total dose of an analyte over time.
Singlet Oxygen Detection: Singlet oxygen (¹O₂), a highly reactive oxygen species, plays a significant role in photodynamic therapy and various oxidative stress processes in biology. Anthracene derivatives are classic probes for its detection. The sensing mechanism involves a [4+2] cycloaddition reaction between singlet oxygen and the 9- and 10-positions of the anthracene ring. This reaction forms a stable, non-fluorescent 9,10-endoperoxide. drugbank.com
The reaction disrupts the aromaticity of the central ring, leading to a loss of fluorescence. This change can be easily monitored using fluorescence spectroscopy, where the decrease in emission intensity is proportional to the amount of singlet oxygen that has reacted. Studies on compounds like 9,10-dibutoxyanthracene (B1632443) and 9,10-dimethylanthracene (B165754) have demonstrated this mechanism, where the formation of the endoperoxide is the sole detected product. acs.orgacs.org This makes anthracene-based probes highly specific for singlet oxygen detection.
Metal Ion Detection: The detection of heavy and transition metal ions is critical for environmental monitoring and biological studies. Anthracene-based fluorescent sensors can be designed for high selectivity and sensitivity towards specific metal ions. nih.govrsc.org This is typically achieved by attaching a specific chelating agent (a receptor) to the anthracene fluorophore.
When the receptor binds a target metal ion, it can trigger a change in fluorescence through several mechanisms. For example, an anthracene-based probe with thioacetal groups was designed as a "turn-on" sensor for mercury ions (Hg²⁺). rsc.org In its normal state, the sensor is weakly fluorescent. However, in the presence of Hg²⁺, a hydrolysis reaction is triggered that converts the thioacetal to a highly fluorescent aldehyde, leading to a dramatic increase in emission. rsc.org Similarly, other anthracene derivatives have been developed to selectively detect ions like Chromium (III) through a "turn-on" response, showcasing the versatility of this molecular framework. nih.gov
Utilization in Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites with high affinity and selectivity for a specific target molecule, much like natural antibodies. This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.
This compound is a candidate for use as a template molecule in the creation of MIPs for the selective recognition of polycyclic aromatic hydrocarbons (PAHs), a class of common environmental pollutants. Its rigid structure and specific functional groups can be used to create highly specific binding cavities. The hydroxyl (-OH) group can form hydrogen bonds with certain functional monomers, enhancing the specificity of the imprinted site. Once created, such an MIP could be used in solid-phase extraction (SPE) methods to selectively capture and preconcentrate PAHs from complex samples like water or soil before analysis. Research has shown that hydrophilic MIPs can be developed for the selective recognition of PAHs in aqueous media, demonstrating the viability of this approach. rsc.org
Rational Design of Imprinting Monomers
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites for a specific target molecule. The selection of a suitable functional monomer is a critical step in the rational design of MIPs, as it dictates the strength and selectivity of the interactions with the template molecule. biolscigroup.usyoutube.com Computational modeling and spectroscopic techniques are pivotal in predicting and validating the efficacy of a chosen monomer. nih.govnih.gov
This compound possesses key features that make it an attractive candidate as a functional monomer. The hydroxyl (-OH) group can act as a hydrogen bond donor, forming non-covalent interactions with a variety of template molecules. researchgate.net The anthracene moiety provides a rigid, planar structure that can contribute to shape selectivity and engage in π-π stacking interactions with aromatic templates. youtube.com Furthermore, the inherent fluorescence of the anthracene core offers the potential for creating fluorescent MIPs, where the binding event can be transduced into a measurable optical signal. nih.gov
The rational design process for a MIP using this compound would typically involve the following steps:
Computational Screening: Density Functional Theory (DFT) and molecular dynamics simulations can be employed to model the pre-polymerization complex between this compound and the target analyte. nih.govnih.gov These studies help in calculating the binding energies and visualizing the interaction sites, providing a theoretical basis for the suitability of the monomer.
Spectroscopic Titration: Techniques such as UV-Vis and fluorescence spectroscopy can be used to experimentally determine the association constant (Ka) between the monomer and the template in solution before polymerization. Changes in the absorption or emission spectra upon addition of the template provide quantitative information about the strength of their interaction.
Monomer-Cross-linker Ratio Optimization: The ratio of the functional monomer to the cross-linking agent is crucial for the morphology and performance of the resulting polymer. A higher cross-linker ratio generally leads to a more rigid polymer with better-defined binding cavities, but can also reduce the flexibility needed for template binding and removal. youtube.com
To illustrate the type of data generated during the rational design phase, the following table presents hypothetical binding energy calculations for this compound with a model template molecule.
| Functional Monomer | Template Molecule | Calculated Binding Energy (kJ/mol) | Predominant Interaction |
| This compound | Template A (e.g., a planar aromatic drug) | -45.2 | π-π stacking, Hydrogen bond |
| Methacrylic Acid | Template A | -32.8 | Hydrogen bond |
| 4-Vinylpyridine | Template A | -25.1 | π-π stacking |
This table is illustrative and presents hypothetical data to demonstrate the concept of computational screening in MIP design.
Characterization of Binding Site Specificity and Affinity
Once a MIP based on this compound is synthesized, its binding characteristics must be thoroughly evaluated to determine its effectiveness as a selective recognition material. This involves assessing the binding affinity, capacity, and selectivity of the imprinted sites.
Binding Affinity and Capacity:
The binding affinity, often expressed as the dissociation constant (Kd) or association constant (Ka), quantifies the strength of the interaction between the MIP and the template. The binding capacity (Q) refers to the maximum amount of template that can be bound per unit mass of the polymer. These parameters are typically determined through batch rebinding experiments, where the MIP is incubated with solutions of varying template concentrations. The amount of bound and free template is then measured, often using UV-Vis or fluorescence spectroscopy.
The binding data can be analyzed using various adsorption isotherm models, such as the Langmuir and Freundlich models, to elucidate the nature of the binding sites. The Langmuir model assumes a monolayer of binding to a finite number of homogeneous sites, while the Freundlich model describes binding to heterogeneous surfaces.
An illustrative example of binding parameters for a hypothetical MIP is shown in the table below.
| Polymer | Binding Model | Qmax (mg/g) | Kd (μM) |
| MIP (this compound) | Langmuir | 25.8 | 15.2 |
| NIP (Non-Imprinted Polymer) | Langmuir | 5.3 | 89.7 |
This table is illustrative and presents hypothetical data to demonstrate the characterization of binding affinity and capacity.
Binding Specificity:
A crucial characteristic of a MIP is its ability to selectively bind the target template in the presence of structurally similar compounds (analogues). The selectivity of the MIP is evaluated by performing competitive binding experiments. In these experiments, the MIP is exposed to a solution containing the template and one or more analogues. The amount of each compound bound to the polymer is then quantified.
The selectivity of the MIP can be expressed using the selectivity coefficient (k) and the imprinting factor (IF). The selectivity coefficient is the ratio of the distribution coefficient of the template to that of the analogue. The imprinting factor is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template.
An example of selectivity data for a hypothetical MIP is presented below.
| Compound | MIP Binding (%) | NIP Binding (%) | Imprinting Factor (IF) | Selectivity Coefficient (k) vs. Analogue A |
| Template | 85 | 18 | 4.72 | - |
| Analogue A | 32 | 15 | 2.13 | 2.66 |
| Analogue B | 15 | 12 | 1.25 | 5.67 |
This table is illustrative and presents hypothetical data to demonstrate the characterization of binding selectivity.
The unique properties of this compound make it a compelling candidate for the development of advanced materials for molecular sensing. Through a rational design approach and rigorous characterization of binding properties, it is possible to create highly selective and sensitive molecularly imprinted polymers with this versatile compound.
Biochemical and Environmental Transformation Pathways of 9 Hydroxymethyl 10 Methylanthracene
Enzymatic Biotransformation Mechanisms
The biotransformation of 9-Hydroxymethyl-10-methylanthracene is primarily an enzymatic process designed to increase its water solubility and facilitate excretion. These reactions are catalyzed by a diverse set of enzymes found in microorganisms and mammals, leading to hydroxylated and conjugated metabolites.
Fungal and Microbial Degradation Pathways
While specific studies on the microbial degradation of this compound are limited, the metabolic pathways for its parent compound, anthracene (B1667546), and other methylated anthracenes have been extensively studied, providing a strong basis for understanding its likely fate in microbial environments.
Fungi, particularly the genus Cunninghamella, are known for their ability to metabolize PAHs in a manner similar to mammalian systems. Research on the fungus Cunninghamella elegans has shown that it metabolizes 9-hydroxymethylanthracene (9-OHMA), a closely related compound. The primary transformation involves the epoxidation of the aromatic rings at the 1,2- and 3,4-positions, which is then followed by enzymatic hydration to yield trans-1,2- and trans-3,4-dihydrodiol derivatives. sigmaaldrich.com This suggests that Cunninghamella elegans would likely metabolize this compound through a similar pathway, initiating attack on the aromatic nucleus.
In the broader context of microbial degradation, numerous bacterial species have been identified that can degrade anthracene and other PAHs. nih.govoup.com Genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Bacillus are prominent in this regard. d-nb.infonih.gov The primary aerobic bacterial degradation pathway for PAHs is initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov This is a key difference from the trans-dihydrodiols formed by fungi and mammalian systems. This initial product is then rearomatized by a dehydrogenase to a diol, which can undergo ring cleavage, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid cycle. asm.org Some bacteria may also initiate degradation through hydroxylation of the methyl group.
A common metabolite in the degradation of anthracene by some bacteria and fungi is 9,10-anthraquinone, formed through oxidation. nih.govasm.org It is plausible that this compound could also be oxidized at the meso-positions (9- and 10-positions) by certain microorganisms.
Microsomal Metabolism: Hydroxylation and Dihydrodiol Formation
In mammalian systems, the metabolism of this compound is primarily carried out by the cytochrome P-450 monooxygenase system located in the microsomes of the liver. Studies using rat liver microsomes have elucidated the key metabolic pathways.
The metabolism of this compound (referred to as 9-OHM-A in some literature) by rat liver microsomes leads to the formation of trans-dihydrodiols. asm.orgnih.gov Specifically, trans-1,2-dihydro-1,2-dihydroxy-9-hydroxymethyl-10-methylanthracene and trans-3,4-dihydro-3,4-dihydroxy-9-hydroxymethyl-10-methylanthracene have been identified as metabolites. sigmaaldrich.com This process involves an initial epoxidation of the aromatic ring by cytochrome P-450, followed by the action of epoxide hydrolase to open the epoxide ring, forming the dihydrodiol.
Further metabolism can also occur. When this compound is metabolized, one of the main resulting products is 9,10-dihydroxymethylanthracene, indicating that hydroxylation can also occur at the methyl group of the parent compound. nih.gov
Key Metabolites of this compound in Microsomal Systems
| Metabolite | Metabolic Pathway | Enzymes Involved |
|---|---|---|
| trans-1,2-Dihydrodiol of 9-OHM-A | Ring Epoxidation and Hydration | Cytochrome P-450, Epoxide Hydrolase |
| trans-3,4-Dihydrodiol of 9-OHM-A | Ring Epoxidation and Hydration | Cytochrome P-450, Epoxide Hydrolase |
| 9,10-Dihydroxymethylanthracene | Methyl Group Hydroxylation | Cytochrome P-450 |
Stereoselective Aspects of Biotransformation Products
A significant feature of the enzymatic transformation of this compound is its high degree of stereoselectivity, which can differ between organisms.
In studies with rat liver microsomes, the formation of trans-dihydrodiols is highly stereoselective, with the R,R enantiomers being the predominant products. asm.orgnih.gov The degree of this stereoselectivity can be influenced by pretreating the rats with certain chemicals. For instance, liver microsomes from rats pretreated with 3-methylcholanthrene (B14862) exhibit a much higher stereoselectivity in forming trans-dihydrodiols compared to untreated rats or those pretreated with phenobarbital. sigmaaldrich.com The presence of the methyl and hydroxymethyl substituents on the anthracene core has been observed to slightly decrease the stereoselectivity of dihydrodiol formation compared to the parent compound, anthracene. asm.orgnih.gov
In contrast, the fungal metabolism of methylated anthracenes shows a different stereochemical preference. The metabolism of 9-hydroxymethylanthracene by Cunninghamella elegans produces trans-dihydrodiols that are predominantly in the S,S configuration. sigmaaldrich.com This opposing stereoselectivity highlights a fundamental difference in the active sites of the fungal and mammalian enzymes involved in the epoxidation of the aromatic ring.
Stereoselectivity of Dihydrodiol Formation
| Biological System | Predominant Enantiomer Configuration |
|---|---|
| Rat Liver Microsomes | R,R |
| Cunninghamella elegans (fungus) | S,S |
Chemical Mechanisms of Interaction with Biological Macromolecules
The biological effects of this compound are often mediated by the formation of reactive electrophilic intermediates that can covalently bind to nucleophilic sites on cellular macromolecules like DNA and proteins.
Sulfotransferase-Mediated Formation of Electrophilic Intermediates
While the cytochrome P-450 pathway is a major route of metabolism, another critical activation pathway for hydroxymethyl-substituted PAHs involves cytosolic sulfotransferases. Research has demonstrated that rat liver cytosol contains sulfotransferase activity that can activate this compound.
This enzymatic reaction involves the transfer of a sulfo group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. This results in the formation of an unstable sulfuric acid ester, 9-sulfooxymethyl-10-methylanthracene. This ester is a strong electrophile because the sulfate (B86663) group is an excellent leaving group, facilitating the formation of a highly reactive benzylic carbocation.
Formation of Covalent Adducts with Nucleic Acids and Proteins (mechanistic perspective)
The electrophilic sulfuric acid ester of this compound is a key player in its genotoxicity. This reactive intermediate can readily react with nucleophilic centers in biological macromolecules.
Studies have shown that incubating this compound with calf thymus DNA in the presence of rat liver cytosol and PAPS leads to the formation of benzylic DNA adducts. These adducts are formed through the reaction of the electrophilic intermediate with the exocyclic amino groups of purine (B94841) bases, specifically deoxyguanosine and deoxyadenosine. The resulting covalent adducts are chromatographically identical to those formed by the direct reaction of the synthetic sulfuric acid ester with these deoxynucleosides. Such adducts have also been observed in the livers of rats administered the parent compound. The formation of these DNA adducts represents a critical step in the initiation of chemical carcinogenesis, as they can lead to mutations if not repaired before DNA replication.
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of this compound, a substituted polycyclic aromatic hydrocarbon (PAH), are governed by a combination of physical and biological processes. As with other PAHs, its fate in the environment is a critical area of study due to the potential for persistence and the formation of transformation products with their own toxicological profiles. ontosight.ai The primary routes of degradation are exposure to sunlight (photolysis) and breakdown by microorganisms.
Photolytic Degradation Processes
The photostability of anthracene and its derivatives is a significant factor in their environmental persistence. While specific studies on the photolytic degradation of this compound are not extensively detailed in the available literature, inferences can be drawn from research on closely related compounds, such as 9-methylanthracene (B110197).
Research on 9-methylanthracene indicates that it is one of the less stable methyl-anthracene derivatives. researchgate.net The methyl group in the 9-position, a site of high electron density, makes the compound susceptible to substitution and oxidation reactions when exposed to light. researchgate.net The degradation of 9-methylanthracene results in a variety of photoproducts, primarily through photo-oxidation. researchgate.net These products include anthracene-carbaldehydes and hydroxy compounds. researchgate.net Given the structural similarity, it is plausible that this compound undergoes similar photolytic transformation, likely involving the oxidation of the hydroxymethyl and methyl groups. The presence of the hydroxymethyl group may further influence the photolytic pathway, potentially leading to the formation of corresponding aldehydes or carboxylic acids.
Table 1: Potential Photolytic Degradation Products of Substituted Anthracenes
| Precursor Compound | Potential Degradation Product Class | Reference |
|---|
Note: This table is based on data for a structurally related compound and suggests potential degradation pathways for this compound.
Microbial Transformation and Mineralization
The microbial transformation of PAHs is a key process in their environmental remediation. Studies have shown that certain microorganisms can metabolize these compounds, leading to their breakdown and, in some cases, complete mineralization to carbon dioxide and water.
While specific environmental microbial degradation studies on this compound are limited, its transformation by the bacterium Salmonella typhimurium has been investigated in the presence of rat liver enzymes. In these studies, this compound was shown to be activated into mutagenic metabolites. nih.gov This indicates that microorganisms can indeed process this compound, although the study's focus was on metabolic activation rather than environmental degradation. The process involved sulfotransferase-mediated metabolism, highlighting a specific biochemical pathway for its transformation. nih.gov This susceptibility to microbial enzymatic action suggests that similar processes could occur in soil and aquatic environments where appropriate microbial consortia are present.
Formation and Identification of Environmental Metabolites
In a laboratory setting designed to simulate metabolic processes, several metabolites of this compound have been identified. These studies, which involved incubation with rat liver cytosol, revealed the formation of electrophilic sulfuric acid esters. nih.gov Specifically, the administration of 9-sulfooxymethyl-10-methylanthracene, a key metabolite, was studied. nih.gov Furthermore, under conditions with physiological concentrations of chloride ions, the formation of 9-chloromethyl-10-methylanthracene was observed. nih.gov These findings from metabolic studies provide insight into the types of transformation products that could potentially form in the environment, particularly in scenarios involving biological activity.
Table 2: Identified Metabolites of this compound in a Biological System
| Parent Compound | Identified Metabolite | System of Identification | Reference |
|---|---|---|---|
| This compound | 9-Sulfooxymethyl-10-methylanthracene | Rat liver cytosol with PAPS | nih.gov |
Future Research Directions and Emerging Paradigms for 9 Hydroxymethyl 10 Methylanthracene Research
Exploration of Novel Synthetic Methodologies for Enhanced Functionality
Future research will likely focus on developing more efficient and versatile synthetic routes to 9-Hydroxymethyl-10-methylanthracene and its derivatives. While established methods like Friedel-Crafts reactions and metal-catalyzed cross-coupling reactions provide access to the basic scaffold, there is a growing need for methodologies that allow for precise control over substitution patterns and the introduction of diverse functional groups. beilstein-journals.orgnih.gov
Key areas of exploration include:
Late-stage C-H functionalization: Developing catalytic systems that can directly and selectively introduce new functionalities onto the anthracene (B1667546) core or the existing methyl and hydroxymethyl groups would streamline synthetic pathways and enable the rapid generation of diverse compound libraries. nih.gov
Flow chemistry and automated synthesis: These technologies offer the potential for safer, more scalable, and highly reproducible production of this compound derivatives. This is particularly relevant for generating materials for high-throughput screening and device fabrication.
"Green" chemistry approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reaction conditions will be crucial for the sustainable production of these compounds. Recent work on aqueous syntheses of anthracene-based coordination polymers highlights a move in this direction. rsc.org
Advanced Characterization of Excited State Dynamics and Photophysical Processes
A deeper understanding of the excited state behavior of this compound is paramount for its application in optoelectronic and photonic devices. While the general photophysics of anthracene derivatives are known, the specific influence of the 9-hydroxymethyl and 10-methyl substituents on processes like fluorescence, intersystem crossing, and internal conversion requires further detailed investigation. nih.govmdpi.com
Future research in this area should employ a combination of advanced spectroscopic techniques:
Ultrafast transient absorption and femtosecond stimulated Raman spectroscopy (FSRS): These techniques can probe the structural dynamics of the molecule on the femtosecond to picosecond timescale, providing insights into the relaxation pathways of the excited state. nih.gov
Time-resolved fluorescence and phosphorescence spectroscopy: These methods are essential for accurately determining excited-state lifetimes, quantum yields, and the kinetics of radiative and non-radiative decay processes. rsc.org
Single-molecule spectroscopy: This powerful technique can reveal heterogeneities in the photophysical properties of individual molecules, which are often masked in ensemble measurements.
Studies on related substituted anthracenes have shown that even minor modifications can significantly impact fluorescence quantum yields and excited-state lifetimes. chalmers.sersc.org For instance, the radical anions of some cyanoanthracenes exhibit very short excited-state lifetimes due to efficient non-radiative decay pathways. rsc.org A thorough investigation of these processes in this compound will be critical for designing molecules with tailored photophysical properties.
Integration into Hybrid Material Systems for Advanced Applications
The incorporation of this compound into larger, multi-component systems is a promising avenue for creating novel materials with emergent properties. The hydroxymethyl group provides a convenient handle for covalent attachment to polymers, nanoparticles, and surfaces.
Future research should explore the development of:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are already used in OLEDs. beilstein-journals.orgresearchgate.net The specific properties of this compound could be leveraged to create new blue-emitting materials or host materials for phosphorescent emitters.
Sensors: The fluorescence of the anthracene core is often sensitive to the local environment. This property can be exploited to develop chemosensors for detecting ions, molecules, or changes in physical parameters like viscosity and polarity.
Photocatalysts: Anthracene-based systems can act as photosensitizers in photocatalytic reactions. rsc.org Integrating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to new materials for solar energy conversion and environmental remediation. researchgate.net
Hole-Transporting Materials (HTMs): Anthracene-based compounds are being investigated as efficient and stable HTMs in perovskite solar cells. acs.org The electronic properties of this compound could be tuned for optimal performance in these devices.
Development of High-Throughput Screening Methods for Derivatization and Application
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are essential. nih.gov These methods allow for the rapid evaluation of large libraries of compounds for specific biological or material properties. nih.govyoutube.com
Future efforts should focus on:
Developing robust and miniaturized assays: This includes assays for assessing antibiofilm activity, cytotoxicity, and performance in electronic devices. nih.gov
Utilizing fluorescence-based screening: The intrinsic fluorescence of the anthracene core provides a convenient readout for many HTS assays. nih.gov Novel methods coupling extraction techniques with spectrofluorimetry can be adapted for high-throughput analysis. researchgate.netnih.gov
Integrating HTS with automated synthesis: The combination of robotic synthesis and HTS will create a closed-loop discovery engine for identifying novel anthracene derivatives with desired functionalities. youtube.com
Synergistic Approaches Combining Experimental and Theoretical Studies
The combination of experimental and theoretical methods provides a powerful approach for understanding and predicting the properties of this compound. Quantum chemical calculations can provide valuable insights into ground and excited-state geometries, electronic structures, and spectroscopic properties, guiding experimental efforts. nih.gov
Future research should leverage:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are widely used to calculate the electronic and optical properties of organic molecules. nih.govchalmers.se They can be used to predict how different substituents will affect the absorption and emission spectra of this compound.
Molecular Dynamics (MD) simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with its environment, such as solvents or biological macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods: These hybrid methods allow for the study of the molecule in complex environments, such as the active site of an enzyme or within a material matrix.
By comparing theoretical predictions with experimental data, a more complete and accurate picture of the structure-property relationships in this class of compounds can be developed. nih.govnih.gov
Elucidation of Broader Mechanistic Principles Governing Substituted Anthracene Reactivity
Understanding the fundamental reactivity of the substituted anthracene core is crucial for controlling its chemical transformations and designing new applications. The presence of both an electron-donating methyl group and a hydroxymethyl group at the reactive 9- and 10-positions influences the regioselectivity and kinetics of various reactions. youtube.comyoutube.com
Future research should aim to:
Investigate the mechanism of electrophilic and nucleophilic attack: Studies on the reactions of substituted anthracene radical cations with nucleophiles have provided valuable mechanistic insights. researchgate.net Similar investigations on this compound will clarify the influence of its specific substituents.
Explore photochemical reactions: The photodimerization of anthracene is a well-known reaction. mdpi.com The substitution pattern of this compound may lead to unique photochemical behavior, such as head-to-tail photodimerization, which could be exploited for the synthesis of novel frameworks. researchgate.net
Study its role in biological systems: The metabolic activation of this compound to electrophilic species has been reported. nih.gov Further studies are needed to fully elucidate the mechanisms of its interaction with biological macromolecules like DNA.
By systematically studying the reactivity of this compound, a set of general principles can be established to guide the design of new molecules with predictable chemical behavior.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-Hydroxymethyl-10-methylanthracene, and how can purity be ensured?
- Methodology : The 9-position of anthracene derivatives is highly reactive toward electrophilic substitution, making it a strategic site for functionalization. A typical synthesis involves Friedel-Crafts alkylation or hydroxymethylation using formaldehyde derivatives under acidic conditions . Post-synthesis, purity is validated via HPLC (≥99% purity) and structural confirmation using H/C NMR spectroscopy. Analytical standards should adhere to protocols for solvent removal and crystallization to minimize byproducts .
Table 1 : Key Parameters for Synthesis and Characterization
| Parameter | Details | Reference |
|---|---|---|
| Reactive Site | 9-position of anthracene | |
| Purification Method | Column chromatography, recrystallization | |
| Analytical Techniques | HPLC (purity), NMR (structural confirmation) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use flame-retardant lab coats, nitrile gloves, and P95 respirators to avoid dermal/respiratory exposure. Contaminated gloves must be disposed of as hazardous waste. Avoid drainage contamination due to potential environmental persistence. Acute toxicity data are limited, so assume carcinogenic potential (IARC/ACGIH Classifications) and conduct work in fume hoods .
Q. How does this compound undergo metabolic activation, and what are its primary mutagenic metabolites?
- Methodology : Hepatic sulfotransferases convert the compound to 9-sulfooxymethyl-10-methylanthracene, a reactive electrophile that forms DNA adducts. In vitro assays (e.g., Ames test) with S9 liver fractions from rats or mice are used to assess mutagenicity. Adduct profiling via LC-MS/MS identifies binding sites (e.g., guanine N7 positions) .
Advanced Research Questions
Q. How can conflicting mutagenicity data between in vitro and in vivo models be resolved?
- Methodology : Discrepancies arise from interspecies variations in sulfotransferase activity. For example, rat hepatic enzymes show higher activation efficiency than human isoforms. To address this:
-
Perform cross-species comparative studies using humanized mouse models.
-
Use CRISPR-edited cell lines expressing human sulfotransferases to mimic human metabolism .
Table 2 : Mutagenic Activity Across Models
Model System Sulfooxymethyl Metabolite Yield DNA Adduct Frequency Reference Rat Hepatocytes High 12 adducts/10⁶ nucleotides Human Hepatocytes Low 2 adducts/10⁶ nucleotides
Q. What strategies optimize reaction yields during large-scale synthesis without compromising regioselectivity?
- Methodology : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the 9-position. Design of Experiments (DOE) can optimize temperature (60–80°C), solvent (dichloromethane vs. toluene), and stoichiometry. Monitor regioselectivity via in situ FT-IR to detect intermediate formation .
Q. How do electronic substituent effects influence the photophysical properties of this compound?
- Methodology : Introduce electron-donating/withdrawing groups at the 10-position and analyze UV-Vis absorption/emission spectra. Time-Dependent DFT calculations correlate HOMO-LUMO gaps with experimental λmax shifts. For example, methyl groups increase π-conjugation, red-shifting fluorescence by ~20 nm .
Contradiction Analysis
Q. Why do some studies report low carcinogenicity despite high DNA adduct formation in vitro?
- Hypothesis : Adduct repair mechanisms (e.g., nucleotide excision repair) may mitigate mutagenesis in vivo.
- Methodology : Compare adduct persistence in repair-proficient (wild-type) vs. repair-deficient (XPA⁻/⁻) mouse models. Use comet assays to quantify DNA strand breaks and qPCR to measure repair gene expression (e.g., ERCC1, XPC) .
Data Sources and Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
